molecular formula C8H18OS B14725826 4-(Butylsulfanyl)butan-1-ol CAS No. 5331-34-0

4-(Butylsulfanyl)butan-1-ol

Cat. No.: B14725826
CAS No.: 5331-34-0
M. Wt: 162.30 g/mol
InChI Key: JDJGCJOQZVATQU-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)butan-1-ol is an organic compound with the molecular formula C8H18OS It is a primary alcohol with a butylsulfanyl group attached to the fourth carbon of the butan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanethiol with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding butylsulfanylbutane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Butylsulfanylbutanal or butylsulfanylbutanoic acid.

    Reduction: Butylsulfanylbutane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

4-(Butylsulfanyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butylsulfanyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the butylsulfanyl group can engage in hydrophobic interactions. These properties enable the compound to affect biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-ol: A primary alcohol with a similar structure but lacking the butylsulfanyl group.

    Butylsulfanylbutane: Similar structure but without the hydroxyl group.

    Butylsulfanylbutanoic acid: An oxidized form of 4-(Butylsulfanyl)butan-1-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a butylsulfanyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

5331-34-0

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

4-butylsulfanylbutan-1-ol

InChI

InChI=1S/C8H18OS/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3

InChI Key

JDJGCJOQZVATQU-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCCCO

Origin of Product

United States

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